N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Description
The compound N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a structurally complex alaninamide derivative featuring a 4-chlorophenylsulfanyl ethyl chain, a 4-ethoxyphenyl group, and a methylsulfonyl moiety.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S2/c1-4-27-18-9-7-17(8-10-18)23(29(3,25)26)15(2)20(24)22-13-14-28-19-11-5-16(21)6-12-19/h5-12,15H,4,13-14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHDMUMYYOVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chlorophenylsulfanyl ethylamine, which is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on its potential to modulate biochemical processes at the cellular level.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure is distinguished by its 4-ethoxyphenyl and methylsulfonyl groups. Key analogs and their differences are outlined below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Substituent Effects :
- 4-Ethoxyphenyl vs. Methoxy/Dimethoxy : The ethoxy group in the target compound is bulkier and more lipophilic than methoxy, which may alter membrane permeability and target binding .
- Methylsulfonyl Group : This electron-withdrawing group is shared with CAS 6495-20-1 and may enhance metabolic stability by resisting enzymatic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
